molecular formula C17H15N3O2 B2664082 (2Z)-2-cyano-3-[(3-hydroxyphenyl)amino]-N-(4-methylphenyl)prop-2-enamide CAS No. 315697-59-7

(2Z)-2-cyano-3-[(3-hydroxyphenyl)amino]-N-(4-methylphenyl)prop-2-enamide

Cat. No.: B2664082
CAS No.: 315697-59-7
M. Wt: 293.326
InChI Key: MEYPNBJPEFZFGB-QBFSEMIESA-N
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Description

(2Z)-2-Cyano-3-[(3-hydroxyphenyl)amino]-N-(4-methylphenyl)prop-2-enamide is an acrylamide derivative characterized by a Z-configured cyano group, a 3-hydroxyphenylamino substituent, and a 4-methylphenyl amide moiety. Its molecular structure enables diverse intermolecular interactions, including hydrogen bonding (via the hydroxy and amide groups) and π-π stacking (via aromatic rings). The compound’s stereoelectronic properties are influenced by the electron-withdrawing cyano group and the electron-donating hydroxy group, making it a candidate for applications in medicinal chemistry and materials science .

Properties

IUPAC Name

(Z)-2-cyano-3-(3-hydroxyanilino)-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-5-7-14(8-6-12)20-17(22)13(10-18)11-19-15-3-2-4-16(21)9-15/h2-9,11,19,21H,1H3,(H,20,22)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYPNBJPEFZFGB-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CNC2=CC(=CC=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\NC2=CC(=CC=C2)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-[(3-hydroxyphenyl)amino]-N-(4-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxyaniline with 4-methylbenzoyl chloride, followed by the addition of cyanoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is then stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-[(3-hydroxyphenyl)amino]-N-(4-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of primary amines and other reduced derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(2Z)-2-cyano-3-[(3-hydroxyphenyl)amino]-N-(4-methylphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-[(3-hydroxyphenyl)amino]-N-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with DNA or proteins, affecting cellular processes and potentially leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Acrylamide Derivatives

Table 1: Key Structural Features of Analogs
Compound Name Substituent (Position) Functional Groups Molecular Weight Notable Properties
Target Compound (CAS 358294-73-2) 3-hydroxyphenylamino (C3), 4-methylphenyl (N) Cyano, hydroxy, amide ~307 g/mol High polarity, strong H-bonding
(2Z)-2-Cyano-N-[2-(1H-Indol-3-yl)ethyl]-3-(4-Methoxyphenyl)Acrylamide 4-methoxyphenyl (C3), indole-ethyl (N) Cyano, methoxy, amide ~363 g/mol Enhanced lipophilicity, indole interactions
(Z)-2-Cyano-3-(4-Hydroxy-3-Methoxyphenyl)-N-(4-Hydroxyphenyl)Prop-2-Enamide 4-hydroxy-3-methoxyphenyl (C3), 4-hydroxyphenyl (N) Cyano, hydroxy, methoxy, amide ~353 g/mol High solubility, multi-donor H-bonding
(2Z)-N-(4-Methylphenyl)-3-Phenyl-2-[(2E)-3-Phenylprop-2-Enamido]Prop-2-Enamide Phenyl (C3), phenylpropenamido (N) Amide, conjugated enamide ~382 g/mol Bulky substituents, π-π stacking
(2E)-2-Cyano-3-(3-Phenoxyphenyl)Prop-2-Enamide (CAS 109314-45-6) 3-phenoxyphenyl (C3), unsubstituted (N) Cyano, ether ~280 g/mol E-isomer geometry, reduced polarity

Impact of Functional Groups on Properties

Hydroxy vs. Methoxy Groups :

  • The target compound’s 3-hydroxyphenyl group enhances hydrogen bonding and aqueous solubility compared to the 4-methoxyphenyl group in or the 4-hydroxy-3-methoxyphenyl group in . Methoxy groups increase lipophilicity but reduce dipole interactions.
  • The absence of a hydroxy group in and results in weaker intermolecular forces and lower melting points.

Stereochemistry (Z vs. E): The Z-configuration in the target compound creates a planar geometry, favoring π-π interactions. In contrast, the E-isomer in adopts a non-planar conformation, reducing packing efficiency in crystalline phases.

Amide Substituents :

  • The 4-methylphenyl group in the target compound introduces steric hindrance but maintains moderate solubility. In , the 4-hydroxyphenyl amide increases polarity, while the indole-ethyl group in enables receptor-specific binding.

Crystallographic and Analytical Data

  • Crystal Packing : The target compound’s hydrogen-bonding network (N-H···O and O-H···N) contrasts with the van der Waals-dominated packing in .
  • Spectroscopy: NMR: The hydroxy proton resonates at δ ~9.5 ppm (downfield), while the cyano group’s carbon appears at δ ~115 ppm. IR: Strong absorptions at ~2200 cm⁻¹ (C≡N) and ~1650 cm⁻¹ (amide C=O).

Biological Activity

The compound (2Z)-2-cyano-3-[(3-hydroxyphenyl)amino]-N-(4-methylphenyl)prop-2-enamide, often referred to as a derivative of 2-cyano-3-hydroxyprop-2-enamide, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C16H16N2O
  • Molecular Weight : 252.31 g/mol
  • CAS Number : Not specified in the search results but can be derived from the molecular structure.

The compound exhibits its biological activity primarily through the inhibition of histone deacetylases (HDACs). HDAC inhibitors are known to induce differentiation and apoptosis in tumor cells, making them significant in cancer therapy. The specific mechanism involves:

  • Inhibition of HDAC Activity : By preventing the deacetylation of histones, the compound alters gene expression patterns that lead to cell cycle arrest and apoptosis in cancerous cells .
  • Induction of Apoptosis : Studies indicate that compounds similar to (2Z)-2-cyano derivatives promote apoptosis in human tumor cells, which is critical for their anticancer activity .

Anticancer Activity

Research has shown that (2Z)-2-cyano derivatives exhibit significant antiproliferative effects on various cancer cell lines. For instance:

  • HepG2 Cell Line : In vitro studies demonstrate that these compounds can inhibit HepG2 liver cancer cells with IC50 values indicating strong antiproliferative activity. The mechanism involves promoting apoptosis and inducing G2/M phase cell cycle arrest .
Cell LineIC50 (µM)Mechanism of Action
HepG21.30Apoptosis induction, G2/M arrest
MDA-MB-2311.50Apoptosis induction
A27801.20Cell cycle arrest

In Vivo Studies

In vivo studies using xenograft models have provided further evidence of the compound's efficacy:

  • Tumor Growth Inhibition : The compound has shown a tumor growth inhibition percentage comparable to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid), indicating its potential as a therapeutic agent in oncology .

Research Findings

A comprehensive analysis of various studies reveals several important findings regarding the biological activity of (2Z)-2-cyano derivatives:

  • Selectivity for HDAC Isoforms : Certain derivatives exhibit selectivity for specific HDAC isoforms, enhancing their therapeutic index while minimizing side effects associated with broader HDAC inhibition .
  • Combination Therapies : When used in combination with other chemotherapeutics, such as taxol or camptothecin, these compounds have been shown to enhance anticancer efficacy, suggesting a synergistic effect .
  • Mechanistic Insights : Flow cytometry analysis confirms that treatment with these compounds leads to increased apoptosis rates and alterations in cell cycle dynamics, particularly at higher concentrations .

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